molecular formula C14H15NO4 B12557240 N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide CAS No. 192210-75-6

N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B12557240
CAS No.: 192210-75-6
M. Wt: 261.27 g/mol
InChI Key: JGQXKXJLLNPBFL-UHFFFAOYSA-N
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Description

N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide is an organic compound that features a unique combination of a cyclohexene ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide typically involves the reaction of cyclohex-1-en-1-ylamine with 4-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohex-1-en-1-yl)pyrrolidine
  • N-(Cyclohex-1-en-1-yl)morpholine
  • Cyclohex-1-en-1-yl(diphenyl)phosphine oxide

Uniqueness

N-(Cyclohex-1-en-1-yl)-4-hydroxy-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of both a cyclohexene ring and a benzodioxole moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

192210-75-6

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

N-(cyclohexen-1-yl)-4-hydroxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H15NO4/c16-12-10(6-7-11-13(12)19-8-18-11)14(17)15-9-4-2-1-3-5-9/h4,6-7,16H,1-3,5,8H2,(H,15,17)

InChI Key

JGQXKXJLLNPBFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)NC(=O)C2=C(C3=C(C=C2)OCO3)O

Origin of Product

United States

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